Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate

描述

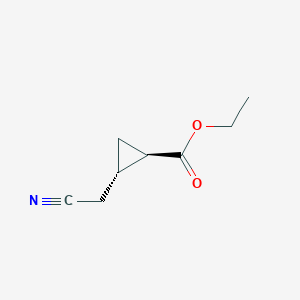

Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate is a compound with notable potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

This compound features a cyclopropane ring with a carboxylate group and a cyanomethyl substituent. Its molecular formula is C_8H_11NO_2, with a molecular weight of approximately 153.18 g/mol. The compound's unique stereochemistry contributes to its reactivity and potential biological interactions.

| Property | Detail |

|---|---|

| Molecular Formula | C_8H_11NO_2 |

| Molecular Weight | 153.18 g/mol |

| Functional Groups | Carboxylate, Cyanomethyl |

| Structural Features | Cyclopropane ring |

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring and the introduction of the cyanomethyl and carboxylate groups. The synthesis can be complex due to the need for specific reagents and conditions to ensure the desired stereochemistry is achieved.

Pharmacological Interactions

Preliminary studies indicate that this compound may interact with orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This suggests potential applications in treating disorders related to these pathways, such as obesity or sleep disorders. Further investigations into its binding affinity and mechanism of action are necessary to elucidate its pharmacological properties.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes. For instance, its structural features allow it to bind effectively to active sites of target proteins, potentially modulating their activity. Specific studies have demonstrated its inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism .

Case Studies

- Orexin Receptor Antagonism : A study investigated the interaction of this compound with orexin receptors. Results suggested that the compound could serve as a selective antagonist, influencing sleep-wake cycles in animal models.

- ACC Inhibition : Research focused on the compound's role as an ACC inhibitor revealed promising results in reducing lipid synthesis in HepG2 cells, highlighting its potential use in metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (1S,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate | Similar cyanomethyl and carboxylate groups | Different stereochemistry affecting reactivity |

| Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate | Contains cis configuration at the cyclopropane ring | Different stereochemical properties |

| This compound | Contains trans configuration at the cyclopropane ring | Impacts on physical properties and reactivity |

科学研究应用

Chemical Properties and Structure

Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate has the molecular formula and a molecular weight of approximately 153.18 g/mol. The compound features a cyclopropane ring with a cyanomethyl group and an ethyl ester, which contribute to its unique chemical behavior.

Medicinal Chemistry

This compound has shown promise as a modulator of enzymatic activity. Its structural features enable effective binding to active sites on enzymes, potentially inhibiting or modulating their activity. This characteristic makes it valuable in drug design, particularly for targeting metabolic pathways related to diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, including:

- Cycloaddition Reactions: this compound can participate in [5+2] cycloadditions, facilitating the synthesis of complex natural products and pharmaceuticals.

- Functional Group Transformations: The presence of the cyanomethyl group allows for further functionalization, leading to diverse derivatives that can be tailored for specific applications.

Agricultural Chemistry

Research indicates that compounds similar to this compound exhibit insecticidal properties. Studies have shown that derivatives can effectively control pests such as rice stem borers and carmine mites when used as acaricides or insecticides.

Enzymatic Activity Modulation

A study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly inhibit enzyme activity, suggesting its potential role as a therapeutic agent in metabolic disorders (source: ).

Insecticidal Efficacy

In agricultural trials, formulations containing this compound demonstrated high efficacy against various insect pests. For instance, a study reported 100% mortality in larvae of Chilo suppressalis when exposed to a diluted solution containing the compound (source: ).

Comparative Analysis with Analogous Compounds

The following table summarizes key structural features and applications of this compound compared to related compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Trans configuration; cyanomethyl group | Medicinal chemistry, organic synthesis, agricultural chemistry |

| Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate | Cis configuration; cyanomethyl group | Similar applications with different reactivity |

| Methyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate | Methyl ester instead of ethyl ester | Variation in solubility and reactivity |

属性

IUPAC Name |

ethyl (1R,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANVJJFBBHUGPY-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。